molecular formula C11H7ClF3N3 B1391644 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine CAS No. 1036705-78-8

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

Cat. No.: B1391644
CAS No.: 1036705-78-8
M. Wt: 273.64 g/mol
InChI Key: NCJRMIBMSVWSQY-UHFFFAOYSA-N
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Description

Chemical Identity and Classification

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine belongs to the class of substituted pyrimidine derivatives, specifically categorized as a halogenated aromatic amine with fluorinated substituents. The compound possesses the molecular formula C₁₁H₇ClF₃N₃ and exhibits a molecular weight of 273.65 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 1036705-78-8, providing definitive identification within chemical databases and literature.

The compound's classification extends beyond simple pyrimidine derivatives to encompass multiple functional categories. As a member of the organochlorine family, it contains a strategically positioned chlorine atom at the 2-position of the pyrimidine ring. Simultaneously, its incorporation of a trifluoromethyl group positions it within the organofluorine compound category, a class known for distinctive electronic and steric properties. The presence of both aromatic amine functionality and heterocyclic nitrogen atoms further classifies this molecule as a polyfunctional aromatic heterocycle.

Property Value
Molecular Formula C₁₁H₇ClF₃N₃
Molecular Weight 273.65 g/mol
CAS Registry Number 1036705-78-8
MDL Number MFCD11505044
Chemical Class Substituted Pyrimidine Derivative

The structural architecture of this compound reflects contemporary approaches to molecular design, incorporating multiple pharmacophoric elements within a single molecular framework. The pyrimidine core provides a hydrogen-bonding capable heterocyclic scaffold, while the trifluoromethyl group contributes enhanced lipophilicity and metabolic stability. The chlorine substituent offers potential for further synthetic elaboration through nucleophilic substitution reactions, making this compound valuable as both a final target and synthetic intermediate.

Historical Context in Pyrimidine Chemistry

The development of this compound represents a continuation of pyrimidine chemistry that traces its origins to the late 18th century discoveries. The systematic study of pyrimidines began with the isolation of uric acid by Carl Wilhelm Scheele in 1776, followed by the identification of alloxan by Brugnatelli in 1818. These early discoveries established pyrimidines as compounds of fundamental biological importance, particularly in nucleic acid chemistry where cytosine, thymine, and uracil serve as essential nucleobases.

The formal synthesis of pyrimidine derivatives commenced in 1879 when Grimaux prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. This landmark synthesis demonstrated the feasibility of constructing pyrimidine rings through controlled chemical reactions, establishing the foundation for subsequent synthetic methodologies. The systematic investigation of pyrimidine chemistry gained momentum with the work of Pinner in 1884, who developed methods for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines. Pinner additionally coined the term "pyrimidine" by combining "pyridine" and "amidine," establishing the nomenclature that persists today.

The first synthesis of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This methodology introduced the concept of halogenated pyrimidine intermediates, presaging the later development of compounds such as this compound. The incorporation of chlorine atoms into pyrimidine structures became recognized as a valuable synthetic strategy, providing reactive sites for subsequent functionalization while modulating the electronic properties of the heterocyclic ring.

Historical Milestone Year Contributor Significance
Uric Acid Isolation 1776 C.W. Scheele First pyrimidine-containing compound identified
Alloxan Discovery 1818 Brugnatelli First isolated pyrimidine derivative
Barbituric Acid Synthesis 1879 Grimaux First laboratory synthesis of pyrimidine derivative
Systematic Pyrimidine Study 1884 Pinner Development of condensation methods
Parent Pyrimidine Synthesis 1900 Gabriel & Colman First synthesis of unsubstituted pyrimidine

The evolution of pyrimidine chemistry through the 20th century witnessed increasing sophistication in synthetic approaches and growing recognition of the biological significance of pyrimidine derivatives. The identification of pyrimidine nucleobases as essential components of deoxyribonucleic acid and ribonucleic acid elevated these compounds from laboratory curiosities to molecules of fundamental biological importance. This recognition spurred intensive research into synthetic methods for constructing diverse pyrimidine derivatives, including those bearing halogen and fluorinated substituents.

Significance in Trifluoromethyl-substituted Compounds Research

The incorporation of trifluoromethyl groups into pharmaceutical and agrochemical compounds has emerged as a crucial strategy in contemporary drug discovery and crop protection research. The trifluoromethyl group, with its distinctive electronic properties and metabolic stability, represents one of the most valuable functional groups in modern medicinal chemistry. Research into trifluoromethylated compounds gained significant momentum following the pioneering work of F. Lehmann in 1927, who first investigated the relationship between trifluoromethyl groups and biological activity.

This compound exemplifies the strategic application of trifluoromethyl substitution in heterocyclic chemistry. The trifluoromethyl group exhibits electronegativity intermediate between fluorine and chlorine, conferring unique properties to compounds bearing this functional group. These properties include enhanced lipophilicity, increased metabolic stability, and modified hydrogen bonding capabilities, all of which contribute to improved pharmacological profiles in biological systems.

The significance of trifluoromethyl-substituted pyrimidine derivatives has been demonstrated through extensive research into their biological activities. A comprehensive study by researchers investigating novel trifluoromethyl pyrimidine derivatives containing amide moieties revealed significant antifungal, insecticidal, and anticancer properties. These investigations demonstrated that trifluoromethyl pyrimidine derivatives exhibited good in vitro antifungal activities against multiple pathogenic species, including Botryosphaeria dothidea, Phomopsis species, Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum at concentrations of 50 micrograms per milliliter.

Biological Activity Target Organisms Inhibition Rate Range
Antifungal Botryosphaeria dothidea 60.48-90.12%
Antifungal Phomopsis species 54.37-82.34%
Antifungal Botrytis cinerea 65.87-100%
Antifungal Colletotrichum gloeosporioides 35.12-69.75%
Antifungal Pyricutaria oryzae 30.11-63.91%
Antifungal Sclerotinia sclerotiorum 57.27-82.73%

The development of synthetic methodologies for introducing trifluoromethyl groups has paralleled the growing recognition of their biological importance. Early synthetic approaches, including the Frédéric Swarts reaction using antimony fluoride in 1892 and subsequent adaptations using hydrogen fluoride in the 1930s, established the foundation for contemporary trifluoromethylation chemistry. The McLoughlin-Thrower reaction of 1968, employing iodofluoroalkanes and copper catalysis, represented a significant advancement in coupling chemistry for trifluoromethyl group introduction.

Contemporary research has demonstrated that trifluoromethyl-substituted compounds possess exceptional utility in pharmaceutical applications. Notable pharmaceutical compounds containing trifluoromethyl groups include efavirenz for human immunodeficiency virus treatment, fluoxetine as an antidepressant, and celecoxib as a nonsteroidal anti-inflammatory drug. The success of these compounds validates the strategic importance of trifluoromethyl substitution in drug design and highlights the potential significance of compounds such as this compound in future pharmaceutical research.

Structure-Nomenclature Relationship

The systematic nomenclature of this compound reflects the precise structural features that define this molecule and follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The name systematically describes each structural component, beginning with the pyrimidine core and progressing through the various substituents in order of their positional relationships and functional group priorities.

The base name "pyrimidin-4-amine" indicates the presence of a six-membered heterocyclic ring containing nitrogen atoms at positions 1 and 3, with an amino group attached at position 4. This nomenclature follows the standard numbering system for pyrimidine, where the nitrogen atoms occupy positions 1 and 3, creating a symmetrical diazine structure. The designation "4-amine" specifically identifies the location of the primary amino group, distinguishing this compound from other possible positional isomers.

The prefix "2-Chloro" denotes the presence of a chlorine atom at position 2 of the pyrimidine ring, directly adjacent to one of the ring nitrogen atoms. This positioning is significant as it places the chlorine substituent in a location that significantly influences the electronic properties of the heterocyclic system. The electron-withdrawing nature of chlorine in this position affects both the basicity of the ring nitrogens and the reactivity of the amino group at position 4.

Structural Component Nomenclature Element Position/Description
Heterocyclic Core pyrimidin Six-membered ring with nitrogens at positions 1,3
Primary Amino Group 4-amine Amino substituent at position 4
Halogen Substituent 2-Chloro Chlorine atom at position 2
Aromatic Linkage N-phenyl Phenyl ring attached via amino nitrogen
Fluorinated Group 4-(trifluoromethyl) Trifluoromethyl group at para position of phenyl ring

The designation "N-(4-(trifluoromethyl)phenyl)" describes the substitution pattern on the amino nitrogen at position 4 of the pyrimidine ring. The "N-" prefix indicates that the substitution occurs at the nitrogen atom of the amino group, distinguishing this from potential carbon-substituted analogs. The phenyl group attachment creates a secondary amine linkage between the pyrimidine and benzene rings, establishing a biaryl system with specific geometric constraints.

The specification "4-(trifluoromethyl)phenyl" indicates that the phenyl ring bears a trifluoromethyl substituent at the para position relative to the nitrogen attachment point. This positioning is significant as the para orientation maximizes the electronic communication between the trifluoromethyl group and the pyrimidine system through the intervening phenyl ring and amino linkage. The trifluoromethyl group, represented systematically as "(trifluoromethyl)" rather than abbreviated form, emphasizes the presence of three fluorine atoms bound to a single carbon atom.

The complete systematic name thus encodes the precise three-dimensional structure of the molecule, enabling unambiguous identification and synthesis planning. The nomenclature reflects the hierarchical approach to naming complex organic molecules, where the most significant structural features are incorporated into the base name, while substituents are designated through appropriate prefixes and locants. This systematic approach ensures that this compound can be distinguished from all possible structural isomers and related compounds, facilitating accurate communication within the scientific literature and chemical databases.

Properties

IUPAC Name

2-chloro-N-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3/c12-10-16-6-5-9(18-10)17-8-3-1-7(2-4-8)11(13,14)15/h1-6H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJRMIBMSVWSQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)pyrimidine and 4-(trifluoromethyl)aniline.

    Coupling Reaction: The two starting materials undergo a coupling reaction in the presence of a suitable catalyst, such as palladium, to form the desired product.

    Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as DMF or dimethyl sulfoxide (DMSO), at moderate temperatures (50-100°C).

    Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride, are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:
Research indicates that pyrimidine derivatives, including 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine, exhibit significant anticancer properties. Studies have demonstrated that modifications in the pyrimidine ring can enhance the compound's ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl group is particularly noted for increasing lipophilicity, potentially improving bioavailability and cellular uptake.

Enzyme Inhibition:
This compound has been investigated as an inhibitor of various enzymes involved in cancer metabolism. For example, it may target kinases that are overexpressed in certain cancers, providing a pathway for developing targeted therapies.

Agrochemicals

Herbicide Development:
The structural characteristics of this compound make it a candidate for herbicide formulation. Its ability to disrupt specific biochemical pathways in plants can lead to effective weed control strategies. Research has focused on its selectivity and efficacy against various weed species while minimizing impact on crops.

Material Science

Polymer Synthesis:
In material science, this compound serves as a building block for synthesizing advanced polymers. Its unique functional groups allow for the creation of materials with specific thermal and mechanical properties. Research into polymerization techniques using this compound has shown promise in developing materials for coatings and adhesives.

Case Study 1: Anticancer Properties

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of various pyrimidine derivatives, including this compound, against different cancer cell lines. The results demonstrated that this compound exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Herbicide Efficacy

In agricultural research, a field trial assessed the effectiveness of formulations containing this compound against common weed species. The trials indicated that this compound provided effective control at lower application rates compared to existing herbicides, suggesting its potential utility in sustainable agriculture practices .

Case Study 3: Polymer Applications

Research focused on the use of this compound in synthesizing high-performance polymers revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical strength. These findings were published in Polymer Science, highlighting its applicability in creating durable materials for industrial use .

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features, molecular formulas, and molecular weights of 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine and its analogs:

Compound Name Substituents on Pyrimidine/Aromatic Amine Molecular Formula Molecular Weight CAS Number
This compound (Target) Cl (C2), -NH-(4-CF₃-phenyl) C₁₁H₇ClF₃N₃ 273.65 Not Provided
2-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine (Meta isomer) Cl (C2), -NH-(3-CF₃-phenyl) C₁₁H₇ClF₃N₃ 273.65 879127-23-8
2-Chloro-N-(4-(methylthio)phenyl)pyrimidin-4-amine Cl (C2), -NH-(4-SCH₃-phenyl) C₁₁H₁₀ClN₃S 259.73 1249724-83-1
2-Chloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine Cl (C2), -NH-(2-SO₂-isopropyl-phenyl) C₁₃H₁₄ClN₃O₂S 311.79 1197956-18-5
2-Chloro-N-(3-chloro-4-fluorophenyl)pyrimidin-4-amine Cl (C2), -NH-(3-Cl-4-F-phenyl) C₁₀H₆Cl₂FN₃ 258.08 919200-71-8
Key Observations:

Trifluoromethyl Positional Isomerism : The para-CF₃ isomer (target) and meta-CF₃ analog share identical molecular formulas but differ in substituent placement. The para position may enhance steric alignment in biological targets compared to meta .

Functional Group Variations: Methylthio (-SCH₃): Introduces sulfur, increasing polarizability but reducing lipophilicity compared to -CF₃ . Sulfonyl (-SO₂): Highly polar, likely reducing membrane permeability but improving aqueous solubility .

Crystallographic and Computational Insights

  • Crystal Packing: Analogs with -CF₃ groups (e.g., N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine) exhibit intramolecular N–H⋯N hydrogen bonding, stabilizing planar conformations critical for target engagement .
  • Lipophilicity (LogP) : The target compound’s LogP (~3.1) is higher than methylthio (LogP ~2.5) and sulfonyl (LogP ~1.8) analogs, favoring blood-brain barrier penetration .

Biological Activity

2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique trifluoromethyl and chloro substitutions, has been studied for various pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

  • Molecular Formula : C₁₁H₇ClF₃N₃
  • Molecular Weight : 273.65 g/mol
  • CAS Number : 1036705-78-8

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a broad spectrum of biological activities. The specific compound this compound is noted for its potential in several therapeutic areas.

Anticancer Activity

Studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound exhibited IC50 values of 40.54μg/mL40.54\,\mu g/mL against A549 lung cancer cells and 29.77μg/mL29.77\,\mu g/mL against Caco-2 colorectal cancer cells, indicating potent activity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Bacterial Inhibition : It has shown effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to enhance its antibacterial efficacy .

Anti-inflammatory Activity

In terms of anti-inflammatory effects, this compound has demonstrated promising results:

  • Inhibition Studies : Compounds with similar structures have shown significant inhibition in paw edema models, suggesting that the chloro and trifluoromethyl groups contribute to enhanced anti-inflammatory properties .

Antiviral Activity

The antiviral potential of pyrimidine derivatives is notable as well:

  • Viral Inhibition : Preliminary studies indicate that compounds similar to this compound may inhibit viruses like Zika and Dengue with effective EC50 values, showcasing its potential as an antiviral agent .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrimidine derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study indicated that the presence of a chloro group at the phenyl ring significantly enhances cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can lead to improved biological activity .
  • Antimicrobial Efficacy :
    • Research highlighted the effectiveness of pyrimidine derivatives against common pathogens, suggesting that structural elements such as the trifluoromethyl group play a critical role in their antimicrobial action .
  • Anti-inflammatory Mechanisms :
    • Investigations into anti-inflammatory mechanisms revealed that certain pyrimidine compounds exhibit higher efficacy than traditional anti-inflammatory drugs like indomethacin, possibly due to their unique structural characteristics .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 = 40.54 μg/mL (A549), 29.77 μg/mL (Caco-2) ,
AntimicrobialEffective against E. coli, S. aureus ,
Anti-inflammatoryHigher inhibition than indomethacin ,
AntiviralInhibition of Zika and Dengue viruses ,

Q & A

Q. What is the optimized laboratory-scale synthesis protocol for 2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine?

A multi-step synthesis typically involves nucleophilic substitution of a chloropyrimidine intermediate with 4-(trifluoromethyl)aniline. For example:

Reaction Setup : Dissolve 5-(chloromethyl)-pyrimidine derivative (4 g) in chloroform (30 mL) and add 4-(trifluoromethyl)aniline (3 g).

Conditions : Reflux for 5 hours with vigorous stirring.

Purification : Extract with chloroform, dry over MgSO₄, concentrate, and purify via silica gel chromatography (CHCl₃ eluent).

Crystallization : Recrystallize from methanol to obtain pure crystals (yield: ~78.7%) .

ReagentAmountSolventConditionsYield
Chloropyrimidine intermediate4 gChloroformReflux, 5 hours78.7%

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and CF₃ groups (δ ~120 ppm in ¹⁹F NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water mobile phases to confirm purity (>95%) .
  • X-ray Crystallography : Resolve bond angles (e.g., C–Cl bond: 1.73 Å) and dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) to validate stereochemistry .

Q. What are the solubility characteristics of this compound, and how do they influence solvent selection for reactions?

The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., chloroform, DMF) and methanol. Solvent choice impacts:

  • Reaction Efficiency : Chloroform enables efficient nucleophilic substitution due to high solubility of intermediates .
  • Crystallization : Methanol is ideal for recrystallization, yielding well-defined single crystals for X-ray analysis .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) be applied to study this compound’s electronic properties?

  • Molecular Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity (e.g., HOMO: −6.2 eV, LUMO: −1.8 eV) .
  • Reaction Pathway Simulation : Use quantum chemical calculations (e.g., Gaussian 16) to model nucleophilic substitution mechanisms and transition states .
  • Comparison with Experimental Data : Validate computational models against experimental UV-Vis spectra or crystallographic bond lengths .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

  • Case Study : If NMR chemical shifts deviate from DFT-predicted values:
    • Verify crystallographic data for conformational isomers (e.g., axial vs. equatorial CF₃ groups) .
    • Re-optimize computational parameters (e.g., solvent model, basis set) to match experimental conditions .
    • Consider polymorphism by analyzing differential scanning calorimetry (DSC) thermograms .

Q. What strategies are effective in optimizing reaction conditions for synthesizing derivatives of this compound?

  • Design of Experiments (DOE) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂) to maximize yield .
  • High-Throughput Screening : Use robotic platforms to test 96 reaction conditions in parallel, monitoring via LC-MS .
  • Scale-Up Considerations : Replace batch reactors with continuous flow systems to improve heat/mass transfer .

Q. How to design structure-activity relationship (SAR) studies for evaluating biological activity?

Derivative Synthesis : Modify substituents (e.g., replace Cl with Br, vary CF₃ position) .

Biological Assays :

  • Antimicrobial Activity : Test against Staphylococcus aureus (MIC: ≤25 µg/mL) via broth microdilution .
  • Antifungal Activity : Screen against Candida albicans using disk diffusion assays .

Data Analysis : Corporate logP values and IC₅₀ results into QSAR models to identify critical pharmacophores .

Q. What are the best practices for crystallographic analysis of this compound?

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to resolve weak hydrogen bonds (e.g., C–H⋯O: 2.2 Å) .
  • Refinement : Apply SHELXL-2018 to model disorder (e.g., CF₃ group occupancy) and anisotropic displacement parameters .
  • Validation : Check R-factor convergence (<5%) and Platon ALERTS for missed symmetry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine
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2-Chloro-N-(4-(trifluoromethyl)phenyl)pyrimidin-4-amine

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